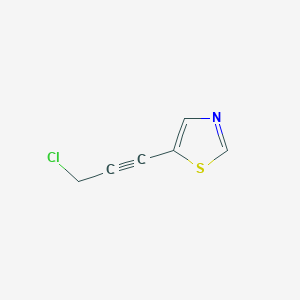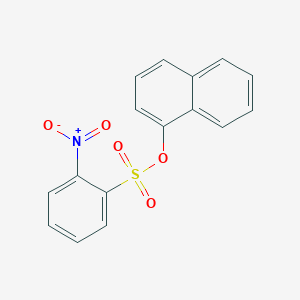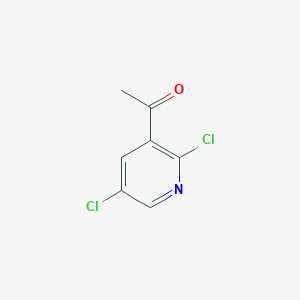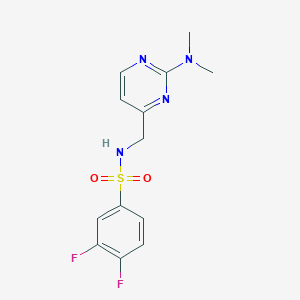
5-(3-Chloroprop-1-ynyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloroprop-1-ynyl)-1,3-thiazole is a synthetic compound that has gained attention for its potential use in scientific research. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has been synthesized using various methods and has shown promising results in research applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has identified derivatives of thiazole compounds as novel apoptosis inducers, with potential as anticancer agents. For example, a study found that certain derivatives exhibited good activity against breast and colorectal cancer cell lines, highlighting their potential in cancer therapy. The molecular target identified was TIP47, an IGF II receptor binding protein, suggesting a specific mechanism of action for these compounds in inducing apoptosis (Zhang et al., 2005).
Structural and Electronic Properties
Another study focused on the structural and electronic properties of thiazole derivatives, employing density functional theory (DFT) calculations. This research provided insights into the molecular structure, bond lengths, angles, and torsion angles, as well as the electronic properties like HOMO-LUMO gaps. Such detailed structural and electronic characterizations are crucial for designing new chemical entities with specific applications (Kerru et al., 2019).
Fungicidal Activity
Thiazole derivatives have also been evaluated for their fungicidal activity against agricultural pests. A study synthesized a series of thiadiazole compounds and tested them against rice sheath blight, a major disease affecting rice crops. The results demonstrated significant fungicidal activity for some of the synthesized compounds, indicating their potential use in agricultural pest control (Chen et al., 2000).
Antiviral Activity
The synthesis and evaluation of thiadiazole sulfonamides as antiviral agents represent another significant application. A study developed new derivatives and tested them for anti-tobacco mosaic virus activity, discovering compounds with promising antiviral properties. Such findings underscore the potential of thiazole derivatives in developing new antiviral drugs (Chen et al., 2010).
Antimicrobial Activity
Research on thiadiazole derivatives has also extended to exploring their antimicrobial properties. A study synthesized new compounds and assessed their antibacterial and antifungal activities, revealing some derivatives with potent antimicrobial effects. This suggests the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Ameen & Qasir, 2017).
Eigenschaften
IUPAC Name |
5-(3-chloroprop-1-ynyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFBOMNCONQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C#CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)

![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)


![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)
![N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2956063.png)


![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)